molecular formula C12H15BrFNO2 B1444334 4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine CAS No. 897016-99-8

4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine

Cat. No.: B1444334
CAS No.: 897016-99-8
M. Wt: 304.15 g/mol
InChI Key: VKWGRMJGLCODKR-UHFFFAOYSA-N
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Description

4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine, with the CAS number 897016-99-8, is a sophisticated organobromine and morpholine-containing compound offered as a key building block for medicinal chemistry and drug discovery research . Its molecular formula is C12H15BrFNO2 and it has a molecular weight of 304.16 g/mol . The compound features a morpholine ring, a common pharmacophore in bioactive molecules, connected via an ethyl linker to a 4-bromo-3-fluorophenoxy group . This unique structure, incorporating both bromo and fluoro substituents on the aromatic ring, makes it a highly versatile intermediate for structure-activity relationship (SAR) studies, particularly in the synthesis of potential therapeutic agents . The primary research value of this compound lies in its application as a precursor in the synthesis of more complex molecules, especially those targeting protein-protein interactions or enzyme inhibition . Morpholinoethylphenoxy scaffolds are of significant interest in the development of novel inhibitors for various disease targets. The bromine atom serves as an excellent handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to rapidly generate chemical libraries for biological screening . The presence of the fluorine atom can influence the molecule's electronic properties, metabolic stability, and membrane permeability, which are critical parameters in optimizing drug-like properties. This product is provided for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a well-ventilated laboratory, wearing suitable protective equipment, as it may cause skin, eye, and respiratory irritation .

Properties

IUPAC Name

4-[2-(4-bromo-3-fluorophenoxy)ethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFNO2/c13-11-2-1-10(9-12(11)14)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWGRMJGLCODKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50730825
Record name 4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50730825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

897016-99-8
Record name 4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50730825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution Approach

A widely reported method involves reacting 4-bromo-3-fluorophenol with 2-chloroethylmorpholine under basic conditions:

Step Reagents and Conditions Description
1 4-Bromo-3-fluorophenol, 2-chloroethylmorpholine, K2CO3 The phenol acts as a nucleophile attacking the ethyl chloride moiety attached to morpholine
2 Solvent: DMF or similar aprotic solvent Facilitates nucleophilic substitution by stabilizing ions and enhancing solubility
3 Temperature: 80-120°C Elevated temperature to promote reaction kinetics
4 Reaction time: 6-24 hours Depending on scale and conditions
5 Work-up: Extraction, washing, purification by recrystallization or chromatography To isolate pure 4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine

This method is consistent with the synthesis of related compounds such as 4-(2-(4-bromo-2-fluorophenoxy)ethyl)morpholine, where the nucleophilic substitution of phenol on 2-chloroethylmorpholine is the key step.

Alternative Route via Ethylene Oxide Intermediate

Another approach involves:

  • Reacting 4-bromo-3-fluorophenol with ethylene oxide to form the corresponding 4-(2-(4-bromo-3-fluorophenoxy)ethyl)phenol intermediate.
  • Subsequent reaction with morpholine under basic conditions to substitute the phenol hydroxyl with morpholine.

This two-step method is analogous to the synthesis of 4-[2-(4-bromo-3-chlorophenoxy)ethyl]morpholine described in industrial processes.

Industrial Scale Considerations

Industrial synthesis involves:

  • Large-scale reactors with precise control of temperature, pressure, and pH.
  • Use of inert solvents such as isopropanol or ethyl acetate for reaction medium and purification steps.
  • Removal of solvents by distillation and product isolation by filtration or crystallization.
  • Purification techniques such as recrystallization or chromatographic methods to ensure high purity and yield.
Reaction Type Description Common Reagents Conditions Outcome
Nucleophilic substitution Phenol oxygen attacks alkyl halide attached to morpholine K2CO3, DMF 80-120°C, 6-24 h Formation of this compound
Substitution on halogen atoms Possible substitution of Br or F by nucleophiles NaOH, other nucleophiles Polar solvents, elevated temperature Derivatives with substituted halogen
Oxidation/Reduction Modification of morpholine or phenoxy moiety KMnO4, H2O2, NaBH4 Varies Oxidized or reduced derivatives
Coupling reactions (e.g., Suzuki) Formation of biaryl or more complex structures Pd catalysts, boronic acids Mild conditions Advanced derivatives for further applications
  • The presence of bromine and fluorine on the phenyl ring influences reactivity and biological activity, often enhancing lipophilicity and binding affinity in pharmacological contexts.
  • Reaction yields for nucleophilic substitution methods generally range from 60% to 90%, depending on purity of reagents and reaction optimization.
  • Industrial processes emphasize solvent recycling and controlled crystallization to maximize yield and minimize impurities.
Method Key Reagents Solvent Temperature Reaction Time Yield Notes
Direct nucleophilic substitution 4-bromo-3-fluorophenol, 2-chloroethylmorpholine, K2CO3 DMF 80-120°C 6-24 h 70-90% Most common, straightforward
Ethylene oxide intermediate route 4-bromo-3-fluorophenol, ethylene oxide, morpholine Alcohols or aprotic solvents 50-100°C Multi-step 60-80% Industrial scale, more steps
Industrial scale synthesis Same as above with controlled parameters Isopropanol, ethyl acetate Controlled Variable High purity Emphasis on scale and purity

The preparation of this compound is predominantly achieved via nucleophilic substitution reactions involving halogenated phenols and ethylmorpholine derivatives. Both laboratory-scale and industrial-scale methods rely on careful control of reaction conditions and purification strategies to obtain high yields and purity. The compound's halogenated aromatic structure and morpholine ring make it a versatile intermediate for further chemical modifications and potential pharmacological applications.

Biological Activity

The compound 4-[2-(4-bromo-3-fluorophenoxy)ethyl]morpholine is a morpholine derivative that has garnered attention due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

This compound contains a morpholine ring substituted with a bromo and fluorine atom on the aromatic ring. The structural formula can be represented as follows:

CxHyBrF where x and y represent the number of carbon and hydrogen atoms \text{C}_x\text{H}_y\text{Br}\text{F}\quad \text{ where x and y represent the number of carbon and hydrogen atoms }

This unique structure is essential for its biological activity, influencing both its pharmacokinetic properties and interactions with biological targets.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Protein Kinases : These compounds often target protein-tyrosine kinases, which play crucial roles in cell signaling pathways related to proliferation and survival .
  • Antimicrobial Activity : The presence of halogen substituents (bromine and fluorine) enhances the compound's interaction with bacterial membranes, leading to increased permeability and cell death .

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated against several cancer cell lines. The following table summarizes findings from various studies:

Cell LineIC50 (µM)Mechanism of Action
HepG2<25Inhibition of EGFR signaling
MCF-7<25Induction of apoptosis
A549 (Lung)30Cell cycle arrest
HeLa (Cervical)35Inhibition of DNA synthesis

The compound demonstrated potent activity against HepG2 and MCF-7 cell lines, indicating its potential as an anticancer agent .

Antimicrobial Activity

In addition to antiproliferative effects, the compound has shown significant antimicrobial properties. The following table outlines its activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL
Bacillus subtilis10 µg/mL

These results suggest that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Case Studies

Several studies have explored the biological activity of morpholine derivatives similar to this compound:

  • Study on EGFR Inhibition : A study highlighted that morpholine derivatives could inhibit the epidermal growth factor receptor (EGFR), leading to reduced proliferation in cancer cells. This mechanism is crucial for targeting tumors that are dependent on EGFR signaling pathways .
  • Antimicrobial Efficacy : Another investigation focused on the structural modifications of morpholine derivatives, demonstrating enhanced antimicrobial activity with specific substitutions. The study concluded that bromine and fluorine substituents significantly improved efficacy against bacterial strains .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the para position of the fluorophenyl group undergoes nucleophilic substitution under specific conditions. The electron-withdrawing fluorine atom at the meta position activates the aromatic ring for SNAr reactions.

Example Reaction:
Reaction with sodium methoxide in DMF at 120°C replaces bromine with a methoxy group:

4 2 4 Bromo 3 fluorophenoxy ethyl morpholine+NaOCH34 2 4 Methoxy 3 fluorophenoxy ethyl morpholine+NaBr\text{4 2 4 Bromo 3 fluorophenoxy ethyl morpholine}+\text{NaOCH}_3\rightarrow \text{4 2 4 Methoxy 3 fluorophenoxy ethyl morpholine}+\text{NaBr}

Key Data:

ReagentSolventTemperatureYieldCitation
Sodium methoxideDMF120°C78%

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, to form biaryl or aryl-heterocycle bonds.

Suzuki-Miyaura Coupling

Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ in THF/water (3:1):

4 2 4 Bromo 3 fluorophenoxy ethyl morpholine+ArB OH 24 2 4 Ar 3 fluorophenoxy ethyl morpholine+B OH 3\text{4 2 4 Bromo 3 fluorophenoxy ethyl morpholine}+\text{ArB OH }_2\rightarrow \text{4 2 4 Ar 3 fluorophenoxy ethyl morpholine}+\text{B OH }_3

Example Conditions:

CatalystBaseSolventYieldCitation
Pd(PPh₃)₄K₂CO₃THF/H₂O85%

Buchwald-Hartwig Amination

Coupling with secondary amines using Pd₂(dba)₃ and Xantphos:

4 2 4 Bromo 3 fluorophenoxy ethyl morpholine+HNR24 2 4 NR2 3 fluorophenoxy ethyl morpholine+HBr\text{4 2 4 Bromo 3 fluorophenoxy ethyl morpholine}+\text{HNR}_2\rightarrow \text{4 2 4 NR}_2\text{ 3 fluorophenoxy ethyl morpholine}+\text{HBr}

Optimized Parameters:

LigandTemperatureTimeYield
Xantphos100°C12 h72%

Grignard and Organometallic Reactions

The bromine atom reacts with Grignard reagents (e.g., RMgX) to form C-C bonds. A representative reaction involves magnesium in THF with iodine initiation, followed by quenching with trimethyl borate to generate boronic acid intermediates .

Synthesis of Boronic Acid Derivative:

  • Grignard Formation:

4 2 4 Bromo 3 fluorophenoxy ethyl morpholine+MgAr Mg Br\text{4 2 4 Bromo 3 fluorophenoxy ethyl morpholine}+\text{Mg}\rightarrow \text{Ar Mg Br}

  • Borylation:

Ar Mg Br+B OMe 3Ar B OH 2+MgBr OMe \text{Ar Mg Br}+\text{B OMe }_3\rightarrow \text{Ar B OH }_2+\text{MgBr OMe }

Experimental Data:

StepConditionsYieldCitation
1THF, 90°C, 1 h84%
2-78°C, trimethyl borate84%

Functionalization of the Morpholine Ring

The morpholine nitrogen can undergo alkylation or acylation. For example, reaction with acetyl chloride in dichloromethane yields the corresponding amide:

4 2 4 Bromo 3 fluorophenoxy ethyl morpholine+CH3COClN Acetyl derivative+HCl\text{4 2 4 Bromo 3 fluorophenoxy ethyl morpholine}+\text{CH}_3\text{COCl}\rightarrow \text{N Acetyl derivative}+\text{HCl}

Reaction Parameters:

ReagentSolventTemperatureYield
Acetyl chlorideDCM0°C → RT91%

Reductive Dehalogenation

Catalytic hydrogenation with Pd/C in ethanol removes the bromine atom:

4 2 4 Bromo 3 fluorophenoxy ethyl morpholine+H24 2 3 Fluorophenoxy ethyl morpholine+HBr\text{4 2 4 Bromo 3 fluorophenoxy ethyl morpholine}+\text{H}_2\rightarrow \text{4 2 3 Fluorophenoxy ethyl morpholine}+\text{HBr}

Optimized Conditions:

CatalystPressureTimeYield
10% Pd/C1 atm4 h95%

Stability and Side Reactions

  • Hydrolysis: Prolonged exposure to aqueous acid/alkali cleaves the ether bond, yielding 4-bromo-3-fluorophenol and morpholine-ethanol.

  • Oxidation: The ethylenedioxy chain is resistant to mild oxidants (e.g., KMnO₄) but degrades under strong oxidative conditions.

This compound’s versatility in cross-coupling, substitution, and functionalization reactions makes it valuable for synthesizing complex molecules in medicinal chemistry and materials science.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenated Phenyl Morpholine Derivatives

Positional Isomers
  • 4-(3-Bromo-4-fluorophenyl)morpholine (CAS: 1564944-79-1): A positional isomer with bromo and fluoro groups swapped (3-bromo, 4-fluoro). Molecular formula: C₁₀H₁₁BrFNO (MW: 276.10 g/mol) .
  • 4-(2-Bromo-3-fluorophenoxy)ethylmorpholine (CAS: 2147728-51-4): Bromo and fluoro at positions 2 and 3, respectively. The steric hindrance near the oxygen linker may reduce solubility compared to the target compound .
Substituent Variations
  • 4-(4-Trifluoromethylphenyl)morpholine: Substitutes bromo and fluoro with a trifluoromethyl group. The electron-withdrawing CF₃ group enhances electrophilicity, favoring reactions like amination.
  • 4-[(4-Bromo-2-fluorophenyl)methyl]morpholine (CAS: 338454-98-1): A benzyl-linked analog with bromo and fluoro at positions 4 and 2.

Ethyl-Linked Morpholine Derivatives with Heteroatom Substituents

  • 4-[2-(4-Iodophenoxy)ethyl]morpholine (CAS: 103808-71-5): Iodo substituent replaces bromo.
  • 4-[2-(4-(6-Fluoropyridin-3-yl)phenoxy)ethyl]morpholine (CAS: 1038395-62-8): Incorporates a pyridine ring, introducing basicity and hydrogen-bonding capability. This modification is relevant in kinase inhibitor design .

Sulfonyl and Acetyl Morpholine Derivatives

  • 4-[(3-Fluorophenyl)acetyl]morpholine (CAS: 155222-86-9): Replaces the phenoxy-ethyl group with a fluorophenyl acetyl moiety. The ketone functionality allows for conjugation reactions, useful in prodrug synthesis .
  • 4-(2-{[4-(Trifluoromethoxy)phenyl]sulfonyl}ethyl)morpholine : Features a sulfonyl group, enhancing stability and acidity (pKa ~1.5). This compound is a candidate for protease inhibition due to its strong electron-withdrawing effects .

Heterocyclic Morpholine Derivatives

  • 4-(4-(2-(5-Fluoro-1H-indol-3-yl)ethyl)pyrimidin-2-yl)morpholine (Compound 51): Combines morpholine with pyrimidine and indole rings. Exhibits 83% yield in synthesis and demonstrated activity against Mycobacterium tuberculosis CYP121A1 .
  • 4-[2-[[5-Methyl-1-(2-naphthalenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine hydrochloride : A pyrazole-containing derivative with amorphous solid forms, optimized for bioavailability in anticancer therapies .

Comparative Data Tables

Key Findings and Implications

Substituent Position : Positional isomers (e.g., 3-bromo-4-fluoro vs. 4-bromo-3-fluoro) significantly alter electronic properties and biological target engagement .

Linker Groups: Ethyl-phenoxy linkers provide flexibility, while sulfonyl or acetyl groups enhance stability and reactivity .

Heterocyclic Integration : Pyrimidine or indole moieties expand applications in enzyme inhibition, leveraging π-π stacking and hydrogen bonding .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine
Reactant of Route 2
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4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine

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